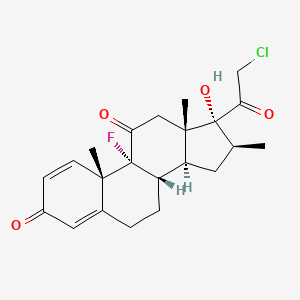

Clobetason

Übersicht

Beschreibung

Clobetasone is a corticosteroid used primarily in dermatology and ophthalmology. It is effective in treating skin inflammation associated with conditions such as eczema, psoriasis, and various forms of dermatitis. Clobetasone is also used in ophthalmology for treating dry eyes in Sjögren syndrome .

Wissenschaftliche Forschungsanwendungen

Clobetason hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Kortikosteroidchemie und -reaktionen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungspfade.

Medizin: Extensiv in der klinischen Forschung zur Behandlung von entzündlichen Haut- und Augenkrankheiten eingesetzt.

Industrie: Wird zur Formulierung von pharmazeutischen Produkten für die topische und ophthalmische Anwendung eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an zytoplasmatische Rezeptoren in dermalen und intradermalen Zellen. Diese Bindung induziert die Produktion von inhibitorischen Proteinen, was zu einer verminderten Aktivität von Prostaglandinen, Kininen, Histamin, liposomalen Enzymen und anderen endogenen Mediatoren der Entzündung führt. Dies führt zu einer reduzierten Entzündung und einer Linderung der Symptome, die mit Erkrankungen wie Ekzemen und Psoriasis einhergehen .

Ähnliche Verbindungen:

Clobetasolpropionat: Ein weiteres starkes Kortikosteroid, das für ähnliche dermatologische Erkrankungen eingesetzt wird.

Betamethason: Ein Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Hydrocortison: Ein weniger starkes Kortikosteroid, das für mildere Entzündungszustände eingesetzt wird.

Vergleich: this compound ist einzigartig in seiner minimalen Unterdrückung der Hypothalamus-Hypophysen-Nebennierenrinden-Achse im Vergleich zu anderen Kortikosteroiden wie Clobetasolpropionat. Dies macht es zur bevorzugten Wahl für die Langzeittherapie bei bestimmten Patienten. Darüber hinaus zeichnet sich this compound durch seine spezielle Formulierung für die ophthalmische Anwendung aus, die es von anderen Kortikosteroiden abhebt .

Wirkmechanismus

Target of Action

Clobetasone, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These cells play a crucial role in the body’s response to inflammation and allergic reactions.

Mode of Action

Clobetasone interacts with its targets by binding to the cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation, including prostaglandins, kinins, histamine, and liposomal enzymes .

Biochemical Pathways

The binding of clobetasone to its targets affects several biochemical pathways. It inhibits the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability . This results in decreased erythema, edema, and pruritus .

Pharmacokinetics

The pharmacokinetics of clobetasone, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that topical clobetasone butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis

Result of Action

The action of clobetasone results in molecular and cellular effects that alleviate symptoms of inflammation. It reduces itchiness and erythema associated with conditions such as eczema and dermatitis . In ophthalmology, clobetasone butyrate 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .

Action Environment

The action, efficacy, and stability of clobetasone can be influenced by various environmental factors. For instance, absorption is increased with increased temperature or humidity of the skin or the environment . Occlusion of the treated skin (via plastic wrap, oily vehicles, dressings, tape, diapers, tight-fitting clothing, etc.) can increase absorption up to 10-fold . Patient-related factors, such as age and the condition of the skin (inflammation, disease), also influence the action of clobetasone .

Biochemische Analyse

Biochemical Properties

Clobetasone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic receptors in dermal and intradermal cells, leading to the induction of inhibitory proteins. This interaction results in decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . These interactions help reduce inflammation and immune responses in the affected areas.

Cellular Effects

Clobetasone affects various types of cells and cellular processes. It influences cell function by inhibiting the migration of macrophages and leukocytes into inflamed areas, thereby reducing erythema, edema, and pruritus . Clobetasone also affects cell signaling pathways by decreasing the production of cytokines by lymphocytes, monocytes, mast cells, and eosinophils . Additionally, it impacts gene expression by inducing the production of inhibitory proteins that modulate inflammatory responses .

Molecular Mechanism

At the molecular level, Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which in turn decrease the activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . Clobetasone also inhibits the metabolism of arachidonic acid, further reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clobetasone change over time. Studies have shown that Clobetasone butyrate has minimal suppression of the hypothalamic-pituitary-adrenal axis, even under conditions that predispose to maximal percutaneous absorption . Long-term use of Clobetasone can lead to skin thinning and other adverse effects, but these are generally less severe compared to other corticosteroids .

Dosage Effects in Animal Models

The effects of Clobetasone vary with different dosages in animal models. At low doses, Clobetasone butyrate has been shown to be effective in reducing inflammation with minimal systemic effects . At high doses, it can cause adverse effects such as skin thinning and adrenal gland suppression . The threshold for these effects varies depending on the specific animal model and the conditions of the study.

Metabolic Pathways

Clobetasone is metabolized primarily in the liver, similar to other corticosteroids . Once absorbed through the skin, it undergoes various metabolic processes that convert it into inactive metabolites. These metabolites are then excreted in the urine . The metabolic pathways involved in the breakdown of Clobetasone include hydroxylation and conjugation reactions .

Transport and Distribution

Clobetasone is transported and distributed within cells and tissues through various mechanisms. It binds to cytoplasmic receptors and is transported to the nucleus, where it exerts its effects on gene expression . Clobetasone is also distributed to various tissues, including the skin and eyes, where it accumulates and provides localized anti-inflammatory effects .

Subcellular Localization

Clobetasone is localized primarily in the cytoplasm and nucleus of dermal and intradermal cells . It binds to cytoplasmic receptors and is transported to the nucleus, where it influences gene expression and modulates inflammatory responses . The subcellular localization of Clobetasone is crucial for its activity and function, as it allows the compound to interact with specific target molecules within the cell .

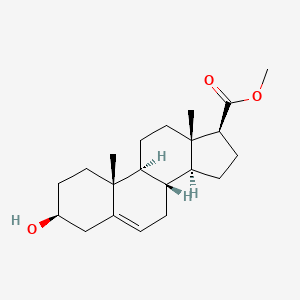

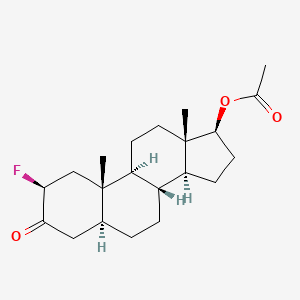

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Clobetason umfasst mehrere Schritte, die von einer geeigneten Steroidvorstufe ausgehen. Zu den wichtigsten Schritten gehören Halogenierungs-, Hydroxylierungs- und Veresterungsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische chemische Synthese in Batch- oder kontinuierlichen Verfahren. Der Prozess ist so konzipiert, dass eine gleichbleibende Qualität und die Einhaltung der behördlichen Vorschriften gewährleistet sind. Fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clobetason durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Clobetasonmolekül verändern.

Substitution: Halogenatome in this compound können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

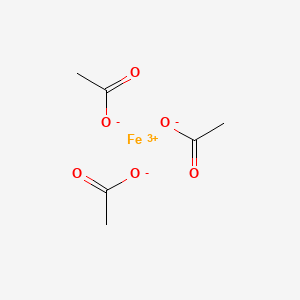

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton können Halogensubstitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehalogenierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Clobetasol propionate: Another potent corticosteroid used for similar dermatological conditions.

Betamethasone: A corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.

Comparison: Clobetasone is unique in its minimal suppression of the hypothalamic-pituitary-adrenal axis compared to other corticosteroids like clobetasol propionate. This makes it a preferred choice for long-term use in certain patients. Additionally, clobetasone’s specific formulation for ophthalmic use sets it apart from other corticosteroids .

Eigenschaften

IUPAC Name |

(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIFVOHLGBURIG-OZCCCYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601023875 | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Topically applied clobeyasone are thought to bind with cytoplasmic receptors in the dermal and intradermal cells and to induce inhibitory proteins, thus leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes and other endogenous mediators of inflammation. Topical corticosteroids inhibit the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability, resulting in decreased erythema, edema and pruritus. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54063-32-0 | |

| Record name | Clobetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

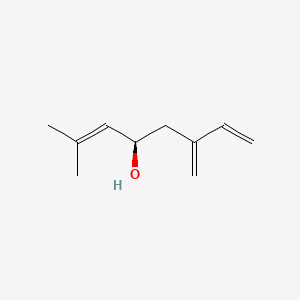

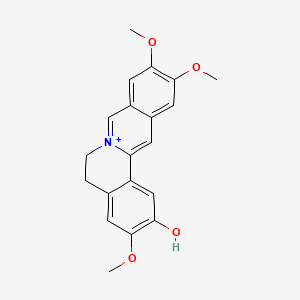

Feasible Synthetic Routes

Q1: What is Clobetasone Butyrate and what is its mechanism of action?

A1: Clobetasone Butyrate is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , ] Like other glucocorticoids, it exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene transcription, ultimately leading to the suppression of inflammatory mediators and immune responses. []

Q2: Does Clobetasone Butyrate penetrate into the eye after topical application?

A3: Yes, research using radioimmunoassay techniques demonstrated that Clobetasone Butyrate effectively penetrates various rabbit eye tissues following topical administration. [] The drug's concentration varied across different eye tissues, showing a correlation with the distance from the cornea to the vitreous humor. []

Q3: What is the systemic absorption of topically applied Clobetasone Butyrate?

A4: Clobetasone Butyrate exhibits limited systemic absorption after topical application. [, ] Studies in rabbits have shown that while detectable levels can be found in the untreated eye, suggesting some degree of systemic resorption, the overall systemic exposure is low. [] Furthermore, clinical studies have shown minimal impact on hypothalamic-pituitary-adrenal (HPA) axis function, indicating limited systemic effects. [, , ]

Q4: How is Clobetasone Butyrate metabolized?

A6: While specific details on the metabolic pathways of Clobetasone Butyrate are limited in the provided research, it's important to note that glucocorticoids, in general, are primarily metabolized in the liver. [] Further research is needed to fully elucidate the metabolic fate of Clobetasone Butyrate.

Q5: What skin conditions can Clobetasone Butyrate be used to treat?

A7: Clobetasone Butyrate has been clinically evaluated for its effectiveness in treating various inflammatory skin conditions, including atopic eczema, psoriasis, and seborrheic dermatitis. [, , ] It has also demonstrated efficacy in treating phimosis, a condition affecting the foreskin in young boys. []

Q6: Can Clobetasone Butyrate be used in the treatment of ocular conditions?

A9: Yes, Clobetasone Butyrate has been formulated into eye drops for the treatment of various ocular inflammations. [, , ] It has been clinically evaluated for its efficacy in treating conditions like anterior uveitis, allergic conjunctivitis, and episcleritis. [, , ]

Q7: What is the impact of Clobetasone Butyrate on intraocular pressure (IOP)?

A11: A key advantage of Clobetasone Butyrate eye drops is their minimal effect on IOP compared to other corticosteroids like betamethasone phosphate and dexamethasone. [, , , ] This makes it a preferred option for treating ocular inflammation in patients susceptible to steroid-induced glaucoma.

Q8: Are there any reported cases of allergic contact dermatitis to Clobetasone Butyrate?

A13: Yes, while uncommon, there have been documented cases of allergic contact dermatitis attributed to Clobetasone Butyrate. [, ] Therefore, patients exhibiting signs of allergy or irritation after using Clobetasone Butyrate should discontinue use and seek immediate medical attention.

Q9: What formulations of Clobetasone Butyrate are available?

A14: Clobetasone Butyrate is available in various formulations, including creams, ointments, and eye drops. [, , , ] The choice of formulation depends on the specific condition being treated and the patient's individual needs.

Q10: Does the emollient base of Clobetasone Butyrate cream contribute to its therapeutic effect?

A15: Research suggests that the emollient base of Clobetasone Butyrate cream, due to its moisturizing properties, can contribute to its therapeutic effects, particularly in conditions like eczema. [] One study showed that Clobetasone Butyrate cream had better healing and moisturizing properties compared to hydrocortisone cream, partly attributed to its emollient base. []

Q11: Has the polymorphism of Clobetasone Butyrate been investigated?

A16: Yes, research indicates that Clobetasone Butyrate exhibits polymorphism, meaning it can exist in different crystal forms. [] The commercially available form, Form I, has been found to be the most thermodynamically stable form at room temperature. [] A methanol solvate, a pseudopolymorphic form, has also been identified. []

Q12: How does the structure of Clobetasone Butyrate differ from other corticosteroids, and how do these differences affect its properties?

A18: The structural differences, particularly at the C17 and C21 positions, influence its pharmacological profile, including potency, duration of action, and tendency to cause side effects. [, , , ] For example, while Clobetasone Butyrate exhibits potent topical anti-inflammatory activity, its unique structure also contributes to a lower potential for systemic absorption and side effects compared to some other topical corticosteroids. [, , , ]

Q13: What analytical methods are used to quantify Clobetasone Butyrate in pharmaceutical formulations?

A19: High-performance liquid chromatography (HPLC) is a widely used method for the quantitative determination of Clobetasone Butyrate in pharmaceutical formulations. [, , ] This technique allows for the separation and quantification of the drug from other components in the formulation, ensuring accurate dosage and quality control.

Q14: What is the importance of analytical method validation for Clobetasone Butyrate analysis?

A20: Validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of Clobetasone Butyrate quantification. [, , ] This involves demonstrating that the chosen method is specific, sensitive, linear, accurate, and precise within a defined range, ensuring the quality and safety of pharmaceutical products containing Clobetasone Butyrate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)